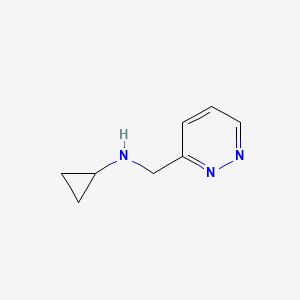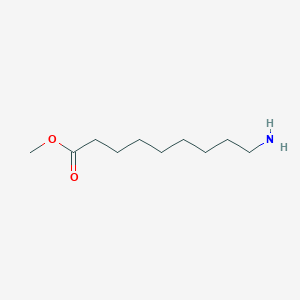
Nonanoic acid, 9-amino-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-aminononanoate: is an organic compound that belongs to the class of fatty acid esters It is a derivative of nonanoic acid, where the carboxyl group is esterified with a methyl group and an amino group is attached to the ninth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Alcoholysis and Reductive Ozonolysis:
Starting Material: Soybean oil.
-
Metathesis and Oxidative Cleavage:
Starting Material: Natural unsaturated fatty acids.
Industrial Production Methods:
- The industrial production of methyl 9-aminononanoate typically involves large-scale alcoholysis and reductive ozonolysis processes, utilizing soybean oil as a renewable starting material. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- Methyl 9-aminononanoate can undergo oxidation to form 9-aminononanoic acid.
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
-
Reduction:
- The compound can be reduced to form various amine derivatives.
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- Methyl 9-aminononanoate can undergo nucleophilic substitution reactions to form different substituted derivatives.
Reagents and Conditions: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Methyl 9-aminononanoate is used as an intermediate in the synthesis of nylon-9, a polymer with attractive mechanical properties and low water absorption .
Biology and Medicine:
- The compound is being explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Wirkmechanismus
- Methyl 9-aminononanoate exerts its effects primarily through its ability to undergo various chemical transformations. The amino group allows it to participate in nucleophilic substitution and reductive amination reactions, while the ester group can be hydrolyzed to release the corresponding acid .
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes involved in ester hydrolysis and amine oxidation. These interactions facilitate its conversion to other biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
-
9-Aminononanamide:
- Similar in structure but contains an amide group instead of an ester group.
- Used as an intermediate in the synthesis of nylon-9 .
-
Methyl Nonanoate:
- Lacks the amino group present in methyl 9-aminononanoate.
- Used as a flavoring agent and in the synthesis of other esters .
Uniqueness:
Eigenschaften
CAS-Nummer |
4088-26-0 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
methyl 9-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3 |
InChI-Schlüssel |
XOVWENKUOYOTSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
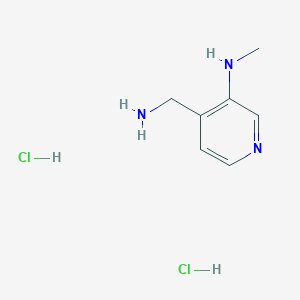
![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)
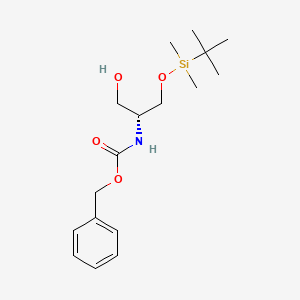
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
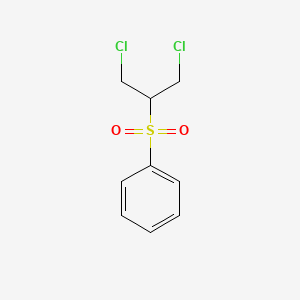
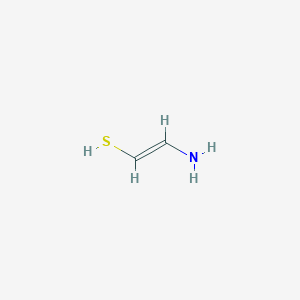
![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
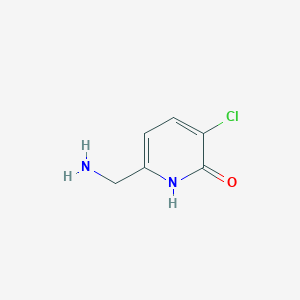
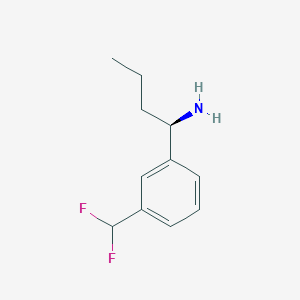
![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)
